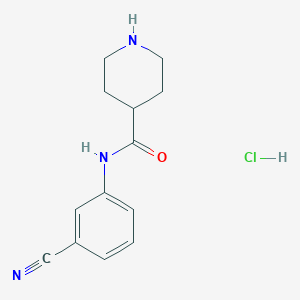

N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

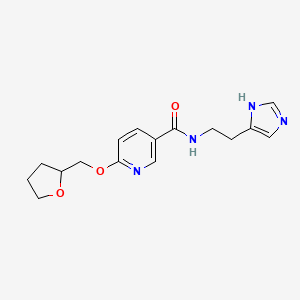

“N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular weight of 265.74 . Its IUPAC name is N-(3-cyanophenyl)-4-piperidinecarboxamide hydrochloride . The CAS number for this compound is 1235440-05-7 .

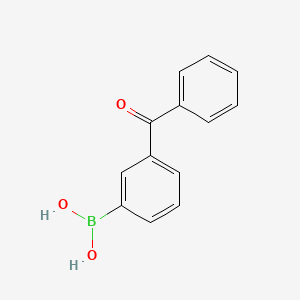

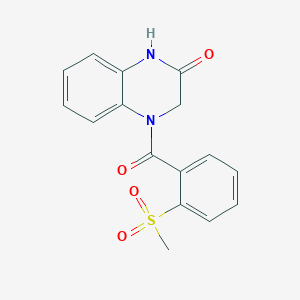

Molecular Structure Analysis

The InChI code for “N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride” is 1S/C13H15N3O.ClH/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7H2,(H,16,17);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The molecular formula of “N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride” is C13H16ClN3O . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the web search results .Applications De Recherche Scientifique

Synthetic Methodologies and Process Optimization

A study by Wei et al. (2016) outlines a scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride , emphasizing its potential as a Rho kinase inhibitor for treating central nervous system disorders. The optimized synthesis route offers insights into methodologies that could be applicable for synthesizing compounds like N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride, highlighting the importance of reaction condition optimization for production scalability and purity (Wei et al., 2016).

Anti-angiogenic and DNA Cleavage Activities

Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives by Kambappa et al. (2017) demonstrates these compounds' efficacy in inhibiting in vivo angiogenesis and their potential as anticancer agents through DNA cleavage activities. Such findings suggest that structurally similar compounds, including N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride, might possess valuable therapeutic properties in cancer treatment (Kambappa et al., 2017).

TRPV1 Antagonists for Neuropathic Pain

Oka et al. (2018) developed biphenyl-4-carboxamide derivatives , identifying compounds with significant effects on neuropathic pain through TRPV1 antagonism. This research direction underscores the therapeutic potential of carboxamide derivatives in pain management, potentially extending to compounds like N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride for exploring novel pain relief strategies (Oka et al., 2018).

HIV-1 Reverse Transcriptase Inhibitors

The investigation into piperidine-4-yl-aminopyrimidines by Tang et al. (2010) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) reveals the importance of N-phenyl piperidine analogs in combating resistant strains of HIV-1. This highlights the broader application of piperidine derivatives in antiviral therapies, suggesting that N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride could be explored for similar antiviral activities (Tang et al., 2010).

CCR5 Antagonists for HIV-1 Inhibition

Research by Imamura et al. (2006) on piperidine-4-carboxamide CCR5 antagonists underscores the discovery of compounds with potent anti-HIV-1 activity, emphasizing the role of carboxamide derivatives in developing therapeutics targeting viral entry mechanisms. This illustrates the potential for N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride to serve in similar capacities, targeting key protein interactions in infectious diseases (Imamura et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-cyanophenyl)piperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHOCQKLZCSAAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=CC(=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2596147.png)